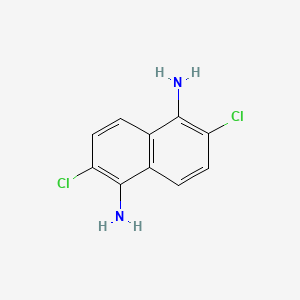
2,6-Dichloro-1,5-naphthalenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-1,5-naphthalenediamine is an organic compound with the molecular formula C10H8Cl2N2 It is a derivative of naphthalene, substituted with two chlorine atoms and two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-1,5-naphthalenediamine typically involves the chlorination of 1,5-naphthalenediamine. One common method includes the reaction of 1,5-naphthalenediamine with chlorine gas under controlled conditions to introduce chlorine atoms at the 2 and 6 positions . Another approach involves the nitration of 2,6-dichloronaphthalene followed by reduction to yield the desired diamine .
Industrial Production Methods
Industrial production of this compound often employs high-pressure amination and reduction processes. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-1,5-naphthalenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenediamines, quinones, and other nitrogen-containing aromatic compounds .
Scientific Research Applications
2,6-Dichloro-1,5-naphthalenediamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-1,5-naphthalenediamine involves its interaction with various molecular targets. The chlorine atoms and amine groups allow it to participate in multiple chemical reactions, influencing pathways such as electron transfer and nucleophilic substitution. These interactions can lead to the formation of stable complexes and intermediates, which are crucial in its applications .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthalenediamine: Lacks chlorine atoms, making it less reactive in certain substitution reactions.
2,3-Dichloro-1,5-naphthalenediamine: Similar structure but different chlorine substitution pattern, leading to different reactivity and applications.
Uniqueness
2,6-Dichloro-1,5-naphthalenediamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and materials .
Properties
Molecular Formula |
C10H8Cl2N2 |
|---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
2,6-dichloronaphthalene-1,5-diamine |
InChI |
InChI=1S/C10H8Cl2N2/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h1-4H,13-14H2 |
InChI Key |
PXKRRFUSCQACAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)Cl)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


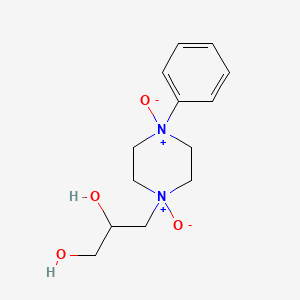
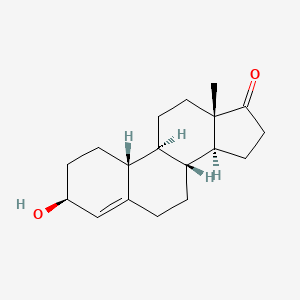
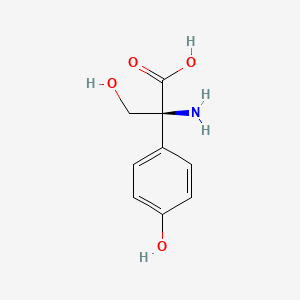

![2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid](/img/structure/B13439141.png)
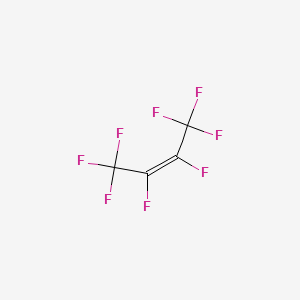



![[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide](/img/structure/B13439183.png)


![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B13439202.png)
![5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13439206.png)
